7-Deaza-dGTP (tetralithium)
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Overview
Description
7-Deaza-2’-deoxyguanosine 5’-triphosphate (tetralithium) is a modified nucleotide analog that lacks nitrogen at the 7 position of the purine ring. This modification prevents Hoogsteen bond formation without interfering with normal Watson-Crick base pairing, making it particularly useful in the amplification of GC-rich DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves the chemical modification of guanosine. The process typically includes the removal of the nitrogen atom at the 7 position of the purine ring, followed by the addition of a triphosphate group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modification is achieved .
Industrial Production Methods
Industrial production of 7-Deaza-2’-deoxyguanosine 5’-triphosphate generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Deaza-2’-deoxyguanosine 5’-triphosphate primarily undergoes substitution reactions due to the absence of the nitrogen atom at the 7 position. This modification reduces the likelihood of secondary structure formation, such as G-quadruplexes, during DNA amplification .
Common Reagents and Conditions
Common reagents used in reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate include DNA polymerases, primers, and buffers. The conditions typically involve thermal cycling, with specific temperatures and durations optimized for the amplification of GC-rich sequences .
Major Products
The major products formed from reactions involving 7-Deaza-2’-deoxyguanosine 5’-triphosphate are amplified DNA sequences with reduced secondary structure formation. This results in higher specificity and yield in polymerase chain reactions (PCR) .
Scientific Research Applications
7-Deaza-2’-deoxyguanosine 5’-triphosphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides.
Biology: Facilitates the amplification of GC-rich DNA sequences, which are often challenging to amplify using standard nucleotides.
Medicine: Plays a crucial role in the molecular diagnosis of inherited diseases by improving the specificity and yield of PCR assays.
Industry: Used in the production of diagnostic kits and reagents for molecular biology research
Mechanism of Action
The mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate involves its incorporation into DNA during PCR. The absence of the nitrogen atom at the 7 position prevents Hoogsteen bond formation, reducing the likelihood of secondary structure formation. This allows for more efficient and specific amplification of GC-rich sequences .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine 5’-triphosphate: The standard nucleotide used in DNA synthesis.
7-Deaza-adenosine 5’-triphosphate: Another modified nucleotide used to reduce secondary structure formation.
Uniqueness
7-Deaza-2’-deoxyguanosine 5’-triphosphate is unique due to its specific modification at the 7 position, which significantly improves the amplification of GC-rich sequences. This makes it particularly valuable in applications where standard nucleotides are insufficient .
Properties
Molecular Formula |
C11H13Li4N4O14P3 |
---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O14P3.4Li/c12-11-13-8-4(9(18)14-11)1-2-15(8)10-7(17)6(16)5(27-10)3-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5-7,10,16-17H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,13,14,18);;;;/q;4*+1/p-4/t5-,6?,7+,10-;;;;/m1..../s1 |
InChI Key |
RZFOSVUQEORNBF-VIDBVUCRSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
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